molecular formula C19H18ClNO2 B2723742 N-(3-(benzofuran-2-yl)propyl)-2-(2-chlorophenyl)acetamide CAS No. 2034457-53-7

N-(3-(benzofuran-2-yl)propyl)-2-(2-chlorophenyl)acetamide

Cat. No. B2723742
M. Wt: 327.81
InChI Key: UMXJFEPYYPSFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have attracted much attention from synthetic organic chemists . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .


Chemical Reactions Analysis

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities . Several of such compounds have exhibited various biological activities .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds similar to N-(3-(benzofuran-2-yl)propyl)-2-(2-chlorophenyl)acetamide have been synthesized and studied for their vibrational spectra and electronic properties. These compounds have been evaluated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. Moreover, their non-linear optical (NLO) activity has been investigated, providing insights into various intramolecular interactions (Mary et al., 2020).

Potential Anticonvulsant Agent

A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. Some of these compounds exhibited significant anticonvulsant activity at low doses, showing potential to prevent seizure spread. This research suggests that compounds structurally similar to N-(3-(benzofuran-2-yl)propyl)-2-(2-chlorophenyl)acetamide could have therapeutic applications in epilepsy treatment (Shakya et al., 2016).

Supramolecular Assembly

Research on crystal structures related to N-(3-(benzofuran-2-yl)propyl)-2-(2-chlorophenyl)acetamide highlighted the presence of weak C–H···Cl/Br interactions in these compounds. Such interactions facilitate the formation of three-dimensional architectures, which can be significant in the development of new materials and understanding molecular interactions (Hazra et al., 2014).

Antiviral Activity

Studies have also been conducted on the antiviral activity of certain derivatives. While some compounds demonstrated cytotoxicity to host cells, no specific antiviral activity was observed in the tested derivatives. This suggests the need for further optimization and exploration of such compounds for potential antiviral applications (Yar et al., 2009).

Antimicrobial Studies

The benzofuran analog of chloramphenicol, a compound structurally related to N-(3-(benzofuran-2-yl)propyl)-2-(2-chlorophenyl)acetamide, has been studied for its antimicrobial properties. The study included mass spectral analysis and in vitro antibacterial and antifungal screening, indicating potential applications in developing new antimicrobial agents (Bevinakatti & Badiger, 1981).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c20-17-9-3-1-6-14(17)13-19(22)21-11-5-8-16-12-15-7-2-4-10-18(15)23-16/h1-4,6-7,9-10,12H,5,8,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXJFEPYYPSFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzofuran-2-yl)propyl)-2-(2-chlorophenyl)acetamide

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